Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene
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Overview
Description
The compound “Benzene-1,3-dicarboxylic acid; furan-2,5-dione; hexanedioic acid; propane-1,2-diol; tricyclo[52102,6]deca-3,8-diene” is a complex chemical entity composed of multiple functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,3-dicarboxylic acid:
Furan-2,5-dione:
Hexanedioic acid:
Propane-1,2-diol:
Tricyclo[5.2.1.02,6]deca-3,8-diene: This bicyclic compound can be synthesized through Diels-Alder reactions involving cyclopentadiene and various dienophiles.
Industrial Production Methods
Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene.
Furan-2,5-dione: Produced on a large scale through the oxidation of n-butane.
Hexanedioic acid: Industrial production involves the oxidation of cyclohexane.
Propane-1,2-diol: Produced by the hydration of propylene oxide.
Tricyclo[5.2.1.02,6]deca-3,8-diene: Synthesized through Diels-Alder reactions in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene-1,3-dicarboxylic acid can undergo oxidation to form various derivatives.
Reduction: Hexanedioic acid can be reduced to hexanediol.
Substitution: Propane-1,2-diol can undergo substitution reactions to form various ethers and esters.
Cycloaddition: Tricyclo[5.2.1.02,6]deca-3,8-diene can participate in Diels-Alder reactions to form complex cyclic structures.
Common Reagents and Conditions
Oxidation: Catalysts like cobalt or manganese naphthenates, nitric acid.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Alcohols, acids, and bases.
Cycloaddition: Dienes and dienophiles under thermal conditions.
Major Products
Oxidation: Derivatives of benzene-1,3-dicarboxylic acid and maleic acid.
Reduction: Hexanediol.
Substitution: Ethers and esters of propane-1,2-diol.
Cycloaddition: Complex cyclic structures from tricyclo[5.2.1.02,6]deca-3,8-diene.
Scientific Research Applications
Chemistry
Benzene-1,3-dicarboxylic acid: Used in the synthesis of polyesters and resins.
Furan-2,5-dione: Utilized in the production of polymers and as a dienophile in Diels-Alder reactions.
Hexanedioic acid: Key monomer in the production of nylon-6,6.
Propane-1,2-diol: Used as a solvent and in the production of polymers.
Tricyclo[5.2.1.02,6]deca-3,8-diene: Employed in the synthesis of complex organic molecules.
Biology and Medicine
Benzene-1,3-dicarboxylic acid: Investigated for its potential in drug delivery systems.
Furan-2,5-dione: Studied for its reactivity with biological molecules.
Hexanedioic acid: Explored for its biocompatibility in medical devices.
Propane-1,2-diol: Used in pharmaceutical formulations.
Tricyclo[5.2.1.02,6]deca-3,8-diene: Researched for its potential in medicinal chemistry.
Industry
Benzene-1,3-dicarboxylic acid: Used in the production of high-performance polymers.
Furan-2,5-dione: Employed in the manufacture of coatings and adhesives.
Hexanedioic acid: Utilized in the production of polyurethane foams.
Propane-1,2-diol: Used in antifreeze formulations.
Tricyclo[5.2.1.02,6]deca-3,8-diene: Applied in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the functional groups involved:
Benzene-1,3-dicarboxylic acid: Acts as a precursor in polymerization reactions.
Furan-2,5-dione: Functions as a dienophile in Diels-Alder reactions, forming adducts with dienes.
Hexanedioic acid: Participates in condensation reactions to form polyamides.
Propane-1,2-diol: Undergoes substitution reactions to form various derivatives.
Tricyclo[5.2.1.02,6]deca-3,8-diene: Engages in cycloaddition reactions to form complex cyclic structures.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with different substitution patterns.
Succinic anhydride: Similar to furan-2,5-dione but with a different ring structure.
Glutaric acid: Similar to hexanedioic acid but with a shorter carbon chain.
Ethylene glycol: Similar to propane-1,2-diol but with a simpler structure.
Cyclopentadiene: Similar to tricyclo[5.2.1.02,6]deca-3,8-diene but with a simpler ring system.
Uniqueness
Benzene-1,3-dicarboxylic acid: Unique due to its meta-substitution pattern.
Furan-2,5-dione: Unique for its reactivity in Diels-Alder reactions.
Hexanedioic acid: Unique for its role in nylon production.
Propane-1,2-diol: Unique for its versatility in forming various derivatives.
Tricyclo[5.2.1.02,6]deca-3,8-diene: Unique for its complex bicyclic structure.
Properties
CAS No. |
82933-97-9 |
---|---|
Molecular Formula |
C31H38O13 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C8H6O4.C6H10O4.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);1-2H;3-5H,2H2,1H3 |
InChI Key |
XJWMHJJTLPENDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O |
Related CAS |
82933-97-9 |
Origin of Product |
United States |
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